REACTION_SMILES
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[CH2:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[N:10]([CH2:11][CH2:12][Cl:13])[CH2:14][c:15]1[n:16][cH:17][nH:18][c:19]1[C:20](=[O:21])[O:22][CH3:23].[CH3:24][C:25]#[N:26].[Cl-:1].[ClH:2]>>[CH2:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[N:10]1[CH2:11][CH2:12][n:16]2[c:15]([c:19]([C:20](=[O:21])[O:22][CH3:23])[n:18][cH:17]2)[CH2:14]1
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Name
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COC(=O)c1[nH]cnc1CN(CCCl)Cc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1[nH]cnc1CN(CCCl)Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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COC(=O)c1ncn2c1CN(Cc1ccccc1)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |